

A Comparative Guide to the Reproducibility and Robustness of the ANTS Labeling Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For researchers, scientists, and professionals in drug development, the accuracy and reliability of neuroimaging analysis tools are paramount. This guide provides an objective comparison of the Advanced Normalization Tools (**ANTS**) labeling method with other widely used alternatives—FreeSurfer, FSL, and SPM. The following sections present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed evaluation of these powerful software suites.

Quantitative Performance Comparison

The reproducibility and robustness of neuroimaging software can be quantified using various metrics. Below is a summary of key performance indicators from studies comparing **ANTS**, FreeSurfer, FSL, and SPM.

Segmentation Accuracy

The Dice Similarity Coefficient (DSC) is a common metric to evaluate the accuracy of segmentation by measuring the overlap between automated segmentation and a manual ground truth. Higher DSC values (closer to 1) indicate greater accuracy.

Brain Structure	ANTS (DSC)	FreeSurfer (DSC)	FSL (DSC)
Whole Brain Grey Matter	0.73	0.65	0.76
Whole Brain White Matter	0.76	0.72	0.78
Hippocampus	N/A	0.67	0.83
Amygdala	N/A	0.61	0.75
Putamen	N/A	0.74	0.83
Brainstem	0.85	0.80	0.79
Cerebellum	0.87	0.85	N/A

Table 1: Comparison of Dice Similarity Coefficients (DSC) for brain region segmentation across **ANTS**, FreeSurfer, and FSL. Data extracted from a study by Qynapse.[\[1\]](#)

Volumetric Reproducibility (Inter-Scanner Variability)

The coefficient of variation (CoV) is used to assess the robustness of volumetric measurements across different MRI scanners. Lower CoV percentages indicate higher reproducibility. A study comparing FreeSurfer, FSL-SIENAX, and SPM found that variability in volumetric measurements was generally low within the same scanner but increased between different scanners.[\[2\]](#)[\[3\]](#)

Volumetric Measurement	FreeSurfer (CoV %)	FSL-SIENAX (CoV %)	SPM (CoV %)
Within-Scanner			
Whole Brain Volume	0.17 - 0.28	0.17 - 0.28	0.17 - 0.28
Between-Scanners			
Whole Brain Volume	0.65 - 5.0	0.65 - 5.0	0.65 - 5.0
Normalized Brain Volume	Improved Reproducibility	No Improvement	Improved Reproducibility
White Matter Volume	More Robust	Less Robust	Less Robust

Table 2: Inter-scanner variability in volumetric measurements, assessed by the coefficient of variation (CoV). Normalization to intracranial volume improved reproducibility for FreeSurfer and SPM.[2][3]

Longitudinal Stability

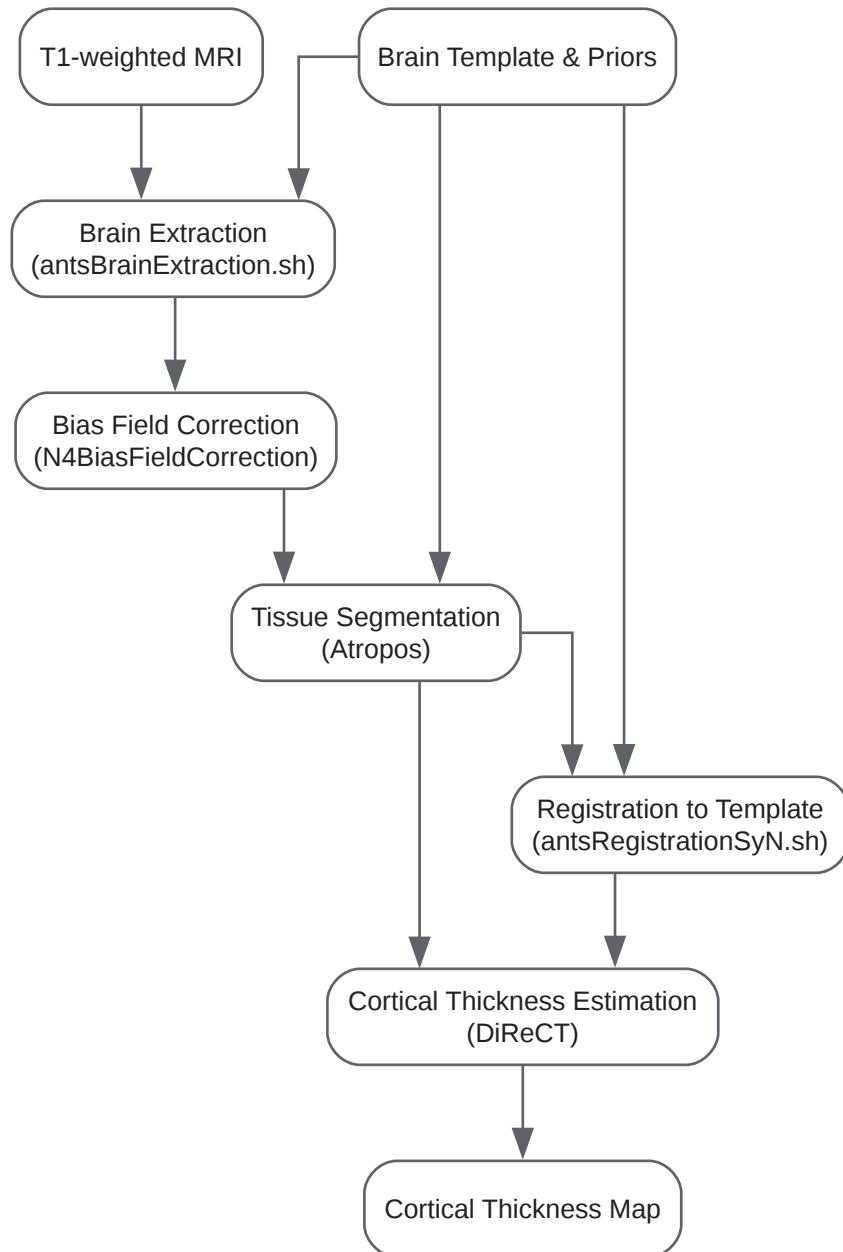
In longitudinal studies, it is crucial to minimize measurement variability over time that is not due to biological changes. Studies have shown that both **ANTS** and FreeSurfer have developed specific longitudinal processing pipelines to improve the consistency of intra-subject measurements.[4][5][6] One study highlighted that the **ANTS** longitudinal pipeline aims to minimize residual variability while maximizing between-subject variability, which is advantageous for tracking changes in clinical populations.[4][5][6] While direct comparative tables of stability metrics are not readily available in the literature, a study using a test-retest dataset indicated that **ANTS** exhibited less intra-session and inter-session variability in volumetric measurements compared to FreeSurfer.

Experimental Protocols

The following sections detail the typical experimental workflows for the key functionalities of **ANTS**, FreeSurfer, FSL, and SPM discussed in this guide.

ANTS Cortical Thickness Pipeline

The **ANTS** cortical thickness pipeline (**antsCorticalThickness.sh**) provides a comprehensive workflow for cortical thickness estimation.



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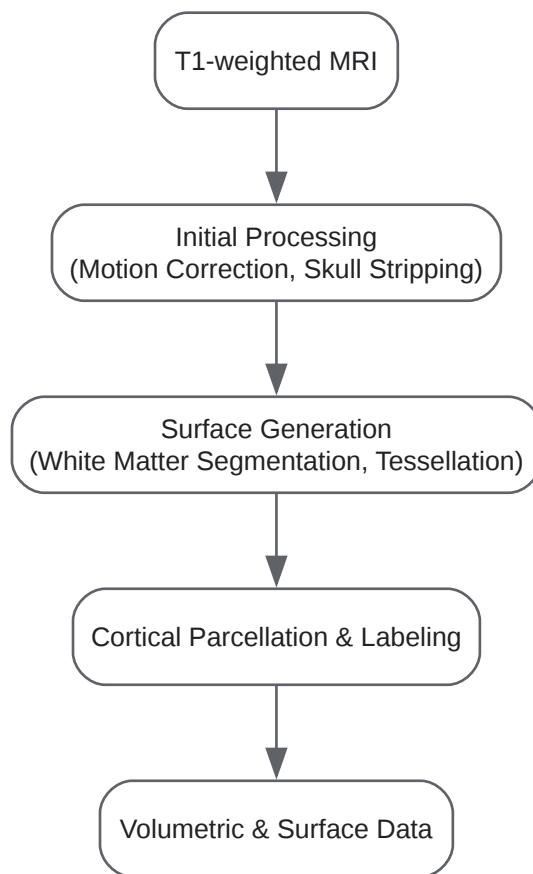
Figure 1. ANTS Cortical Thickness Pipeline Workflow.

Key Steps:

- Brain Extraction: A template-based approach using **antsBrainExtraction.sh** isolates the brain from surrounding tissues.
- Bias Field Correction: The **N4BiasFieldCorrection** tool corrects for intensity non-uniformities in the MRI data.
- Tissue Segmentation: Atropos performs n-tissue segmentation, classifying voxels into cerebrospinal fluid (CSF), gray matter (GM), and white matter (WM).
- Registration: The subject's brain is registered to a standard template using the symmetric normalization (SyN) algorithm within **antsRegistrationSyN.sh**.
- Cortical Thickness Estimation: The Diffeomorphic Registration-Based Cortical Thickness (DiReCT) method is used to calculate the cortical thickness from the tissue segmentations.

FreeSurfer recon-all Pipeline

FreeSurfer's **recon-all** command executes a comprehensive processing stream for volumetric and surface-based analysis.



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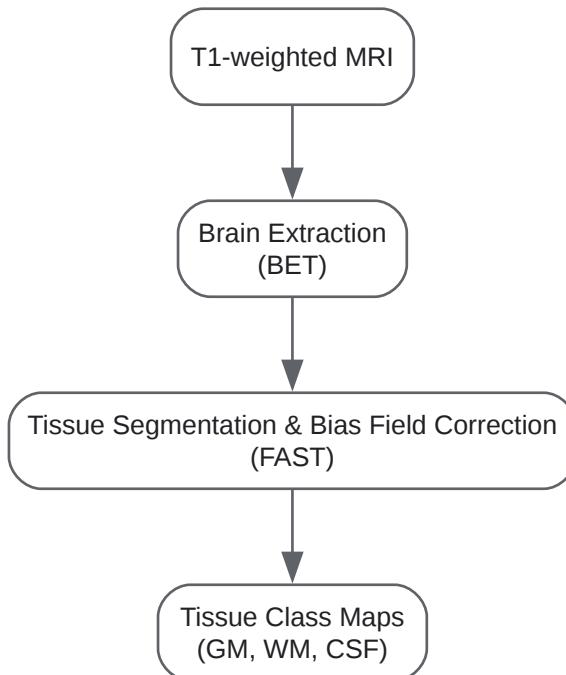
Figure 2. FreeSurfer recon-all Processing Stages.

Key Steps:

- autorecon1: This initial stage includes motion correction, intensity normalization, and skull stripping.
- autorecon2: This stage involves white matter segmentation, tessellation of the gray/white matter boundary, and generation of the pial surface.
- autorecon3: The final stage includes cortical parcellation based on gyral and sulcal structures and the generation of volumetric and surface-based statistics.

FSL FAST for Tissue Segmentation

The FMRIB Software Library's (FSL) FAST (FMRIB's Automated Segmentation Tool) is primarily used for brain tissue segmentation.



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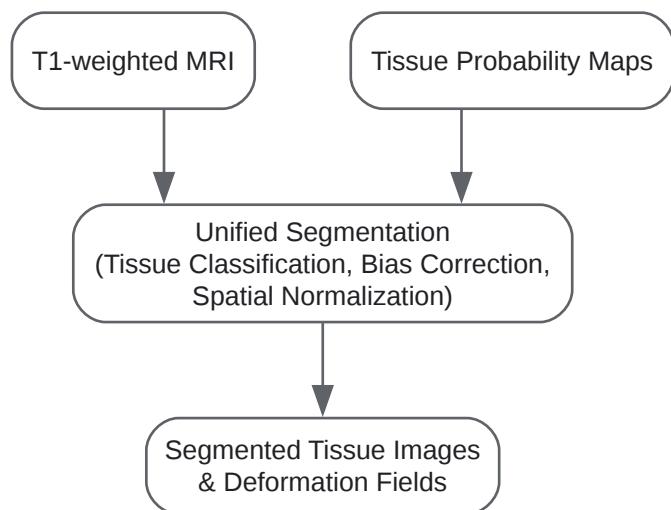
Figure 3. FSL FAST Segmentation Workflow.

Key Steps:

- Brain Extraction: The Brain Extraction Tool (BET) is first used to remove non-brain tissue from the T1-weighted image.
- Segmentation: FAST then segments the brain-extracted image into different tissue types (typically GM, WM, and CSF) while simultaneously correcting for spatial intensity variations.

SPM Segmentation

Statistical Parametric Mapping (SPM) provides a unified segmentation approach that combines tissue classification, bias correction, and spatial normalization.



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Figure 4. SPM Unified Segmentation Workflow.

Key Steps:

- Unified Segmentation: This single-step process takes the raw T1-weighted image and, using tissue probability maps as priors, simultaneously classifies tissues, corrects for bias fields, and generates deformation fields for spatial normalization to a standard space.

Summary and Recommendations

The choice of a neuroimaging analysis tool often depends on the specific research question and the characteristics of the dataset.

- **ANTS** demonstrates strong performance in registration-based analyses and offers a robust longitudinal pipeline that minimizes within-subject variability, making it a suitable choice for studies tracking changes over time. Its cortical thickness estimation has been shown to be sensitive to age-related atrophy.^[7] However, some studies suggest that its atlas-based segmentation may be less robust than other methods.^[7]
- FreeSurfer is a widely used and well-validated tool, particularly for cortical surface-based analyses and volumetric measurements. It has a comprehensive and highly automated processing pipeline. Studies have shown good scan-rescan repeatability for its cortical thickness measures.^{[8][9][10]}

- FSL provides a suite of robust and efficient tools, with FAST being a popular choice for tissue segmentation. In some comparisons, FSL's FAST has shown high accuracy in segmenting specific structures like the hippocampus.[1]
- SPM offers a powerful unified segmentation approach that integrates several preprocessing steps. It has demonstrated high reproducibility in volumetric measurements, especially in cross-sectional studies.[2][3]

For studies requiring high-precision longitudinal analysis, the dedicated pipelines in **ANTs** and FreeSurfer are recommended. For cross-sectional volumetric studies, SPM and FreeSurfer have shown high robustness. The choice between these tools may also be influenced by factors such as computational resources, the need for surface-based versus volumetric analysis, and the specific brain structures of interest. As with any automated analysis, visual inspection of the results remains a critical step in ensuring data quality.

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- To cite this document: BenchChem. [A Comparative Guide to the Reproducibility and Robustness of the ANTS Labeling Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149225#reproducibility-and-robustness-of-the-ants-labeling-method]

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